N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide
Description
N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.309 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a methylphenyl ring, which is further connected to a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-8-10(12-16(2,13)14)4-3-5-11(8)15-9-6-7-9/h3-5,9,12H,6-7H2,1-2H3 |
InChI Key |
KJJJPUVATQSNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide involves several steps. One common method includes the reaction of 3-cyclopropoxy-2-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methanesulfonamide groups play a crucial role in binding to these targets, leading to the modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
N-(3-Cyclopropoxy-2-methylphenyl)methanesulfonamide can be compared with similar compounds such as:
N-(3-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide: This compound has a methoxy group instead of a methyl group, which may result in different chemical reactivity and biological activity.
N-(5-Cyclopropoxy-2-methylphenyl)methanesulfonamide: The position of the cyclopropoxy group is different, which can influence the compound’s interaction with molecular targets and its overall properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
